molecular formula C24H23N3OS2 B12193522 N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12193522
M. Wt: 433.6 g/mol
InChI Key: OTNFJYGGDGWCRV-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a thiophene ring, and various substituents

Preparation Methods

The synthesis of N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the phenylimino group: This step involves the condensation of the thiazole intermediate with an aniline derivative.

    Attachment of the thiophene ring: The final step involves coupling the thiazole intermediate with a thiophene carboxylic acid derivative under acidic conditions.

Chemical Reactions Analysis

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial agent due to its unique structure and ability to interact with bacterial enzymes.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: Researchers are exploring its interactions with various biological targets to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can be compared with similar compounds such as:

    N-(4-Methylphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)acetamide: This compound has a similar thiazole structure but differs in the substituents attached to the ring.

    4-(4-Methylphenyl)-2,26,2-terpyridine: This compound shares the 4-methylphenyl group but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-2-phenylimino-3-propyl-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C24H23N3OS2/c1-3-15-27-21(18-13-11-17(2)12-14-18)23(26-22(28)20-10-7-16-29-20)30-24(27)25-19-8-5-4-6-9-19/h4-14,16H,3,15H2,1-2H3,(H,26,28)

InChI Key

OTNFJYGGDGWCRV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

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